molecular formula C7H13BrO2 B6251198 methyl 5-bromohexanoate CAS No. 41796-82-1

methyl 5-bromohexanoate

Cat. No.: B6251198
CAS No.: 41796-82-1
M. Wt: 209.08 g/mol
InChI Key: RBPZFOFVKHYUNV-UHFFFAOYSA-N
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Description

Methyl 5-bromohexanoate is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol. It is a brominated ester, specifically a derivative of hexanoic acid, where a bromine atom is attached to the fifth carbon of the hexanoate chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromohexanoate can be synthesized through the esterification of 5-bromohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the bromination of hexanoic acid followed by esterification. The bromination step can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the fifth carbon position .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-bromohexanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed:

    Substitution: Depending on the nucleophile, products can include 5-hydroxyhexanoate, 5-aminohexanoate, or 5-thiohexanoate.

    Reduction: 5-bromohexanol.

    Hydrolysis: 5-bromohexanoic acid and methanol.

Scientific Research Applications

Methyl 5-bromohexanoate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 5-bromohexanoate involves its reactivity as a brominated ester. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. These reactions are crucial in its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

    Methyl 2-bromohexanoate: Another brominated ester with the bromine atom at the second carbon position.

    Methyl 3-bromohexanoate: Bromine atom at the third carbon position.

    Methyl 4-bromohexanoate: Bromine atom at the fourth carbon position.

Comparison: Methyl 5-bromohexanoate is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in substitution reactions. The position of the bromine atom also affects the compound’s physical properties and its applications in synthesis .

Properties

CAS No.

41796-82-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

methyl 5-bromohexanoate

InChI

InChI=1S/C7H13BrO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

RBPZFOFVKHYUNV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)Br

Purity

95

Origin of Product

United States

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